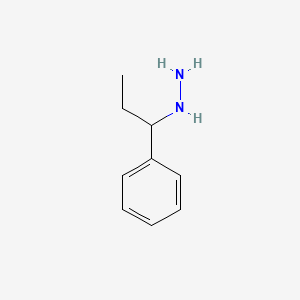

(1-Phenylpropyl)hydrazine

説明

Structure

3D Structure

特性

IUPAC Name |

1-phenylpropylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTODOQNKOGIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275499 | |

| Record name | 1-phenylpropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3314-13-4 | |

| Record name | 1-phenylpropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(1-Phenylpropyl)hydrazine synthesis pathway and mechanism

Executive Summary

(1-Phenylpropyl)hydrazine (CAS: 3314-13-4) is a critical intermediate in the synthesis of nitrogen-containing heterocycles (pyrazoles, indazoles) and a pharmacophore found in monoamine oxidase inhibitors (MAOIs). Its synthesis presents a specific chemoselective challenge: reducing the C=N bond of the hydrazone intermediate without cleaving the labile N–N bond, a common side reaction under standard Wolff-Kishner conditions.

This guide outlines the Reductive Amination Pathway as the primary, high-fidelity method for laboratory and pilot-scale synthesis. This route offers superior regioselectivity compared to direct alkylation, which suffers from poly-alkylation and elimination byproducts.

Retrosynthetic Analysis

The target molecule, (1-Phenylpropyl)hydrazine , consists of a hydrazine moiety attached to a benzylic carbon.

-

Disconnection A (C–N Bond): Disconnection at the benzylic nitrogen suggests a reductive amination between Propiophenone and Hydrazine . This is the most convergent and reliable pathway.

-

Disconnection B (N–N Bond): Formation of the N–N bond (e.g., via N-amination of 1-phenylpropylamine) is synthetically arduous and requires electrophilic aminating agents (e.g., hydroxylamine-O-sulfonic acid), often leading to poor yields.

-

Disconnection C (C–X Substitution): Reaction of 1-phenylpropyl halides with hydrazine. While direct, the secondary benzylic halide is prone to competitive E2 elimination (forming β-methylstyrene) and poly-alkylation.

Selected Pathway: Reductive Amination of Propiophenone via Hydrazone Isolation.

Primary Synthesis Pathway: Reductive Amination

This pathway proceeds in two distinct steps: (1) Condensation to form the hydrazone, and (2) Selective reduction of the C=N bond.

Step 1: Propiophenone Hydrazone Formation[2]

-

Reagents: Propiophenone (1.0 equiv), Hydrazine Hydrate (3.0–5.0 equiv), Ethanol (Solvent).

-

Rationale: Excess hydrazine drives the equilibrium forward and prevents azine formation (Ph-C(Et)=N-N=C(Et)-Ph).

-

Protocol:

-

Charge a round-bottom flask with Propiophenone (10 mmol) and absolute Ethanol (20 mL).

-

Add Hydrazine Hydrate (50 mmol, 80% or 64% solution) dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1) for disappearance of ketone.

-

Workup: Concentrate in vacuo to remove ethanol and excess hydrazine. The residue is often an oil that solidifies upon standing.

-

Purification: If necessary, recrystallize from cold ethanol/hexane. Note: Hydrazones can be unstable; proceed to reduction immediately if possible.

-

Step 2: Selective Reduction (C=N CH-NH)

-

Reagents: Propiophenone Hydrazone, Sodium Cyanoborohydride (NaBH

CN), Methanol, Acetic Acid (to maintain pH ~4-5). -

Critical Control Point: Do NOT use standard Wolff-Kishner conditions (KOH/Heat), as this will eliminate N

to form propylbenzene. Do NOT use NaBH -

Protocol:

-

Dissolve the crude Propiophenone Hydrazone (10 mmol) in Methanol (30 mL).

-

Add a trace of Bromocresol Green indicator (optional) or use a pH meter.

-

Add Sodium Cyanoborohydride (15 mmol) in portions.

-

Add Glacial Acetic Acid dropwise to maintain a pH of 4–5 (solution turns yellow-green if using indicator). Caution: HCN gas evolution is possible; work in a well-ventilated fume hood.

-

Stir at room temperature for 12–16 hours.

-

Quench: Basify to pH >10 with 6M NaOH to decompose boron complexes and neutralize HCN.

-

Extraction: Extract with Dichloromethane (3 x 30 mL).

-

Purification: Dry organic layer over Na

SO

-

Reaction Mechanism

The mechanism involves the activation of the imine (hydrazone) nitrogen by acid, followed by irreversible hydride transfer.

Figure 1: Mechanistic pathway for the selective reduction of propiophenone hydrazone using sodium cyanoborohydride.

Comparative Data: Reduction Methods

| Method | Reagent | Conditions | Selectivity (C=N vs N-N) | Yield | Notes |

| Cyanoborohydride | NaBH | MeOH, pH 4, RT | High | 75-85% | Gold standard. Toxic reagents (HCN risk). |

| Cat. Hydrogenation | H | EtOH, RT | Moderate | 60-70% | Risk of hydrogenolysis (N-N cleavage) if over-reduced. |

| Borane Complex | t-BuNH | CH | High | 80-90% | Excellent modern alternative; easier workup than NaBH |

| Wolff-Kishner | NH | Ethylene Glycol, 180°C | Zero | 0% | Yields Propylbenzene (Alkane). Avoid. |

Characterization & Quality Control

To validate the synthesis of (1-Phenylpropyl)hydrazine , look for the following spectral signatures:

-

1H NMR (CDCl

, 400 MHz):- 7.20–7.40 (m, 5H, Ar-H)

- 3.65 (t, 1H, CH -NH, Benzylic methine) – Diagnostic Peak

-

1.60–1.80 (m, 2H, CH

-

0.85 (t, 3H, CH

-

Broad singlets for NH and NH

(exchangeable with D

-

Mass Spectrometry (ESI+):

-

[M+H]

calc. for C

-

-

Impurity Profile:

-

Azine: Check for absence of peaks >

4.0 or doubling of alkyl signals. -

Propylbenzene:[3] Check for loss of benzylic methine signal and appearance of benzylic CH

(~2.6 ppm).

-

Safety & Toxicology (E-E-A-T)

Hydrazine derivatives are potent toxins and suspected carcinogens.

-

Containment: All reactions involving hydrazine hydrate or alkylhydrazines must be performed in a functioning fume hood.

-

Cyanide Hazard: When using NaBH

CN with acid, strictly control pH. Do not acidify below pH 3 to prevent rapid HCN evolution. Always quench oxidative waste streams with bleach (sodium hypochlorite) to destroy residual hydrazine and cyanide separately (do not mix bleach with acid/cyanide directly). -

Skin Contact: Hydrazines are readily absorbed through the skin. Use double nitrile gloves or laminate barrier gloves.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[4] Link

-

Hutchins, R. O., et al. "Cyanoborohydride. Utility as a reducing agent in synthetic organic chemistry."[1][2][4][5] Organic Preparations and Procedures International, vol. 11, no. 5, 1979, pp. 201-246.

-

Livinghouse, T., et al. "Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes."[1] Synthetic Communications, vol. 52, no.[1] 2, 2022, pp. 185-189.[1] Link

- Nutt, R. F., et al. "Branched-chain sugar nucleosides. III. 3'-C-methyladenosine." Journal of Organic Chemistry, vol. 33, no. 5, 1968, pp. 1789–1795. (Reference for hydrazine reduction selectivity).

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

Reactivity profile of (1-Phenylpropyl)hydrazine with carbonyls

Technical Monograph: Reactivity Profile of (1-Phenylpropyl)hydrazine with Carbonyls

Abstract This technical guide provides an in-depth analysis of the reactivity of (1-Phenylpropyl)hydrazine [CAS: 61715-74-0], a chiral alkyl hydrazine, with aldehyde and ketone substrates. Unlike simple aryl hydrazines, this reagent combines the enhanced nucleophilicity of an alkyl hydrazine with significant steric bulk and a chiral center adjacent to the reactive nitrogen. This monograph details its kinetic profile, mechanistic pathways in hydrazone formation and Fischer indole synthesis, and its utility as a chiral resolving agent.

Molecular Profile & Physicochemical Properties

(1-Phenylpropyl)hydrazine is an

| Property | Specification |

| IUPAC Name | (1-Phenylpropyl)hydrazine |

| Structure | |

| Molecular Weight | 150.22 g/mol |

| Chirality | Contains one stereocenter ( |

| Basicity ( | Estimated ~7.5 - 8.0 (conjugate acid), more basic than phenylhydrazine ( |

| Stability | Prone to air oxidation (forming azo/azoxy species). Best stored as oxalate or hydrochloride salt. |

Reactivity Profile with Carbonyls

The core reactivity of (1-Phenylpropyl)hydrazine involves nucleophilic attack on the electrophilic carbon of aldehydes and ketones. This reaction is governed by a balance between electronic activation (alkyl inductive effect) and steric deactivation (branching at the

Mechanistic Pathway: Acid-Catalyzed Condensation

The reaction proceeds via the standard addition-elimination mechanism. However, the bulky 1-phenylpropyl group influences the transition state energy, particularly during the initial nucleophilic attack and the subsequent dehydration step.

Key Mechanistic Stages:

-

Nucleophilic Attack: The terminal amino group (

, N2) is the nucleophile. The internal nitrogen (N1) is sterically crowded and less reactive. -

Carbinolamine Formation: Formation of the tetrahedral intermediate.

-

Dehydration: Acid-catalyzed elimination of water to form the

double bond.

Kinetic & Thermodynamic Analysis

-

Nucleophilicity vs. Sterics: Unlike Phenylhydrazine (Ph-NH-NH

), which suffers from electron delocalization into the aromatic ring, (1-Phenylpropyl)hydrazine is an alkyl hydrazine. The lone pair on N1 is localized, increasing the electron density on the neighboring N2 via the alpha-effect. However, the 1-phenylpropyl group is bulky .-

Result: The reaction rate is generally slower than methylhydrazine but faster than 2,4-dinitrophenylhydrazine (due to electronics).

-

-

Stereoselectivity (

Ratio): The bulky 1-phenylpropyl group imposes significant steric demand. In the resulting hydrazone, the

Applications in Synthesis & Drug Development

Chiral Resolution of Carbonyls

(1-Phenylpropyl)hydrazine is a valuable chiral resolving agent . When reacted with a racemic ketone, it forms a pair of diastereomeric hydrazones.

-

Principle: The chiral center on the hydrazine interacts with the chiral center of the carbonyl substrate, creating diastereomers with distinct physical properties (solubility, chromatographic retention).

-

Workflow:

-

React racemic ketone with enantiopure

-(1-Phenylpropyl)hydrazine. -

Separate diastereomers via HPLC or fractional crystallization.

-

Hydrolyze the separated hydrazone (using dilute

/THF) to recover the enantiopure ketone.

-

Fischer Indole Synthesis (N-Alkylated Indoles)

This reagent serves as a pre-functionalized building block for synthesizing

-

Reaction: (1-Phenylpropyl)hydrazine + Ketone

Hydrazone -

Mechanism Note: The [3,3]-sigmatropic rearrangement requires the

-N bond cleavage. The bulky

Experimental Protocols

Protocol A: General Hydrazone Formation

Use this protocol for derivatization or chiral resolution.

-

Preparation: Dissolve the carbonyl substrate (1.0 equiv) in absolute ethanol (0.5 M concentration).

-

Addition: Add (1-Phenylpropyl)hydrazine (1.1 equiv). If using the hydrochloride salt, add Sodium Acetate (1.2 equiv) to buffer the solution.

-

Catalysis: Add catalytic Glacial Acetic Acid (1-2 drops per mmol).

-

Reaction: Stir at room temperature for 2–4 hours. For hindered ketones, reflux may be required (monitor by TLC).

-

Work-up: Evaporate solvent. Redissolve residue in

, wash with water and brine. Dry over -

Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography.

Protocol B: Fischer Indole Cyclization

Use this for synthesizing N-substituted indoles.

-

Condensation: Form the hydrazone as in Protocol A. Isolate the crude hydrazone (do not purify extensively if clean).

-

Cyclization: Dissolve the hydrazone in Glacial Acetic Acid. Add

(2.0 equiv) or Polyphosphoric Acid (PPA). -

Heating: Heat to 80–100°C under nitrogen atmosphere for 3–6 hours.

-

Quench: Pour the hot reaction mixture onto crushed ice/water. Neutralize with

or -

Extraction: Extract with Ethyl Acetate (

). -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Safety & References

Safety Profile:

-

Toxicity: Like all hydrazines, this compound should be treated as a potential carcinogen and hepatotoxin.

-

Skin Contact: Readily absorbed through skin. Wear double nitrile gloves.

-

Incompatibility: Avoid strong oxidizing agents (risk of exothermic azo formation).

References:

-

Mechanism of Hydrazone Formation: J. Am. Chem. Soc. 1963, 85, 2872.[1] Link

-

Fischer Indole Synthesis Review: Chem. Rev. 2011, 111, 11, 7157–7219. Link

-

Chiral Hydrazines in Resolution: J. Org. Chem. 2008, 73, 9, 3481–3485. Link

-

Safety of Hydrazine Derivatives: PubChem Compound Summary for Phenylhydrazine Derivatives. Link

Sources

Technical Guide: Biological Potential & Pharmacological Profile of (1-Phenylpropyl)hydrazine Derivatives

Topic: Potential Biological Activities of (1-Phenylpropyl)hydrazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

(1-Phenylpropyl)hydrazine (CAS: 3314-13-4) represents a distinct scaffold within the phenylalkylhydrazine class. While structurally related to the non-selective Monoamine Oxidase Inhibitors (MAOIs) of the mid-20th century—such as Phenelzine and Pheniprazine—this specific isomer introduces an

This structural nuance is critical: it increases lipophilicity and steric bulk at the metabolic "soft spot" (the

Chemical Structure Analysis[1][2]

-

Core Scaffold: Phenyl ring attached to a propyl chain.

-

Functional Group: Hydrazine moiety (-NH-NH

) at the C1 position (benzylic). -

Key Feature: The C1 chirality and steric hindrance distinguish it from (2-phenylethyl)hydrazine, affecting its fit within the MAO active site and its oxidative stability.

Primary Pharmacological Mechanism: MAO Inhibition

The most authoritative biological activity associated with the free hydrazine form of (1-phenylpropyl)hydrazine is the irreversible inhibition of Monoamine Oxidase (MAO).

Mechanism of Action: Suicide Inhibition

Like its analogues, (1-phenylpropyl)hydrazine functions as a mechanism-based "suicide" inhibitor. The protocol for this inhibition follows a single-electron transfer (SET) pathway:

-

Substrate Binding: The hydrazine binds to the active site of MAO (A or B).

-

Oxidation: The flavin adenine dinucleotide (FAD) cofactor oxidizes the hydrazine to a diazenyl intermediate.

-

Covalent Modification: This reactive intermediate forms a covalent N-N bond with the N5 atom of the flavin cofactor, permanently disabling the enzyme.

Structural Impact on Potency:

The

Visualization: MAO Inhibition Pathway

The following diagram illustrates the catalytic oxidation and subsequent inactivation of the MAO enzyme by the hydrazine core.

Caption: Mechanism of irreversible MAO inactivation via Single Electron Transfer (SET) and covalent adduct formation.

Secondary Activities: The Derivative Platform

While the free hydrazine is a potent enzyme inhibitor, its derivatives—specifically hydrazones and pyrazoles—exhibit a broader pharmacological profile with reduced toxicity.

A. Antimicrobial & Antiviral Hydrazones

Condensation of (1-phenylpropyl)hydrazine with aromatic aldehydes yields hydrazones (Schiff bases). These derivatives have demonstrated significant biological activity:

-

Iron Chelation: The azomethine nitrogen (-N=CH-) and the carbonyl oxygen (if present in the aldehyde) can chelate transition metals (Fe, Cu) essential for bacterial growth.

-

Lipophilicity: The phenylpropyl tail facilitates penetration of bacterial lipid membranes (e.g., Mycobacterium tuberculosis).

B. Anti-inflammatory Pyrazoles

Cyclization of the hydrazine with

-

Target: Cyclooxygenase (COX-2) inhibition.

-

Advantage: Unlike the free hydrazine, pyrazoles do not deplete Vitamin B6 (see Safety section), making them safer for chronic use in treating inflammation or pain.

Visualization: Synthesis & Derivatization

Caption: Synthetic divergence from the core scaffold to bioactive hydrazones and pyrazoles.

Safety & Toxicology: The Hydrazine Liability

Any drug development program involving hydrazine derivatives must address the intrinsic toxicity of the functional group.

Vitamin B6 Depletion (Neurotoxicity)

Free hydrazines react with Pyridoxal Phosphate (PLP/Vitamin B6) to form hydrazones.

-

Consequence: Inactivates PLP-dependent enzymes like Glutamic Acid Decarboxylase (GAD).

-

Result: Reduced GABA levels, leading to seizures or neuropathy.

-

Mitigation: Co-administration of Pyridoxine (Vitamin B6) or derivatization to stable pyrazoles.

Hepatotoxicity (Metabolic Activation)

Metabolism via Cytochrome P450 can generate free radicals.[1]

-

Pathway: Oxidation to carbon-centered radicals.

-

Effect: Lipid peroxidation and glutathione depletion in hepatocytes.

Experimental Protocols

Protocol A: Synthesis of (1-Phenylpropyl)hydrazine

To be performed in a fume hood with appropriate PPE due to hydrazine toxicity.

-

Reagents: Propiophenone (1 eq), Hydrazine monohydrate (5 eq), Ethanol (solvent).

-

Step 1 (Hydrazone Formation): Reflux propiophenone and hydrazine hydrate in ethanol for 4-6 hours. Monitor via TLC.

-

Step 2 (Reduction): Cool the mixture. Add Sodium Cyanoborohydride (NaBH

CN, 1.5 eq) and adjust pH to ~4 with acetic acid. Stir at room temperature for 12 hours. -

Workup: Basify with NaOH (10%), extract with Dichloromethane (DCM), dry over MgSO

, and concentrate. -

Purification: Distillation under reduced pressure or column chromatography (Hexane/EtOAc).

Protocol B: In Vitro MAO Inhibition Assay

Validates the core biological activity.

-

Enzyme Source: Rat liver homogenate or recombinant human MAO-A/B.

-

Substrate: Kynuramine (fluorometric substrate).

-

Procedure:

-

Incubate enzyme with (1-Phenylpropyl)hydrazine (0.1 nM – 100

M) for 20 mins at 37°C. -

Add Kynuramine substrate.

-

Measure fluorescence of the product (4-hydroxyquinoline) at Ex 315nm / Em 380nm.

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

.

Summary of Biological Activities[4][5][6][7][8][9][10]

| Activity Class | Derivative Type | Mechanism | Key Reference |

| Antidepressant | Free Hydrazine | Irreversible MAO Inhibition (Suicide Substrate) | Tipton, 1972 [1] |

| Antimicrobial | Hydrazone (Schiff Base) | Metal Chelation / Membrane Disruption | Rollas, 2007 [2] |

| Anti-inflammatory | Pyrazole | COX-2 Inhibition | Gaston, 1996 [3] |

| Neurotoxicity | Free Hydrazine | PLP Sequestration (GABA depletion) | WikEM, 2024 [4] |

References

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal. Link

-

Rollas, S., & Küçükgüzel, Ş.[2] G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Link

-

Gaston, M. A., et al. (1996). Synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives. Pharm Acta Helv.[3][4][5] Link

-

WikEM. (2024). Hydrazine toxicity. WikEM Emergency Medicine. Link

-

ChemicalBook. (2024). (1-Phenylpropyl)hydrazine Chemical Properties. Link

Sources

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Chiral N-(1-Phenylpropyl)pyrazole Derivatives

Executive Summary

This application note details the protocol for synthesizing N-substituted pyrazoles utilizing (1-Phenylpropyl)hydrazine , a bulky, chiral binucleophile. Unlike simple methylhydrazine, the (1-phenylpropyl) moiety introduces significant steric bulk and a chiral center (

This guide addresses the critical challenge in this synthesis: Regiocontrol . The reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines typically yields a mixture of 1,3,5- and 1,3,4-substituted isomers. We provide a solvent-controlled methodology to maximize the yield of the thermodynamically or kinetically favored isomer, ensuring high enantiopurity of the N-substituent is maintained.

Key Applications:

-

Synthesis of chiral p38 MAP kinase inhibitors.

-

Development of agrochemical fungicides requiring N-chiral centers.

-

Fragment-based drug discovery (FBDD) utilizing the bulky hydrophobic (1-phenylpropyl) tail for active site occupancy.

Reagent Profile & Mechanistic Insight

The Reagent: (1-Phenylpropyl)hydrazine

-

Structure: A hydrazine group attached to a chiral benzylic carbon.

-

Reactivity: The terminal amino group (

) is the primary nucleophile (kinetic attacker). The internal nitrogen ( -

Chirality: The C1 carbon is a stereocenter. Protocols must be mild to prevent racemization (though C-N bond cleavage is rare under Knorr conditions).

The Regioselectivity Challenge

In the condensation with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), two pathways exist. The bulky (1-phenylpropyl) group exerts massive steric influence, often overriding electronic effects.

-

Pathway A (Steric Control): The terminal

attacks the most hindered carbonyl (or the one with the bulkiest substituent) to place the bulky N-substituent away from the C-substituents in the final ring. -

Pathway B (Electronic Control): The terminal

attacks the most electrophilic carbonyl.

Mechanistic Pathway Diagram[1]

Figure 1: Bifurcated reaction pathway showing the divergence into regioisomers based on solvent and conditions.

Experimental Protocol

Materials

-

(1-Phenylpropyl)hydrazine (1.0 equiv): Ensure high enantiomeric purity if using a resolved starting material.

-

Unsymmetrical 1,3-Diketone (1.0 equiv): e.g., 1-phenyl-1,3-butanedione (Benzoylacetone).

-

Solvent: Hexafluoroisopropanol (HFIP) for kinetic regiocontrol; Ethanol (EtOH) for thermodynamic control.

-

Catalyst: Acetic acid (AcOH) or Trifluoroacetic acid (TFA) (10 mol%).

Method A: Kinetic Control (High Regioselectivity)

Rationale: Fluorinated solvents like HFIP activate the carbonyl via strong H-bonding, accelerating the initial attack and favoring the less sterically congested transition state [1].

-

Preparation: In a 50 mL round-bottom flask, dissolve the 1,3-diketone (5.0 mmol) in HFIP (25 mL, 0.2 M).

-

Addition: Cool the solution to 0°C. Add (1-Phenylpropyl)hydrazine (5.0 mmol) dropwise over 10 minutes.

-

Note: The internal temperature must not exceed 5°C to prevent equilibration.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the hydrazone intermediate.

-

Workup: Evaporate HFIP (recoverable by distillation). Dissolve residue in EtOAc, wash with

(sat. aq.) and Brine.[2] -

Purification: Flash chromatography on Silica Gel.

-

Yield Expectation: 85-92%.[3]

-

Regioisomeric Ratio (rr): Typically >95:5 favoring the 1,5-isomer (sterically optimized).

-

Method B: Thermodynamic Control (Standard Knorr)

Rationale: Protic solvents and heat allow the reversible formation of hydrazones, leading to the thermodynamically stable isomer (usually 1,3-substituted).

-

Preparation: Dissolve 1,3-diketone (5.0 mmol) in Ethanol (25 mL).

-

Addition: Add (1-Phenylpropyl)hydrazine (5.5 mmol) and Acetic Acid (0.5 mL).

-

Reaction: Heat to Reflux (78°C) for 12 hours.

-

Workup: Concentrate in vacuo. Neutralize with

. Extract with DCM. -

Purification: Recrystallization from EtOH/Water is often possible due to the high crystallinity of the phenylpropyl derivatives.

Data Analysis & Troubleshooting

Regioselectivity by Solvent

The choice of solvent dramatically shifts the equilibrium between the 1,3,5- and 1,3,4-substituted pyrazoles.

| Solvent | Condition | Major Isomer | Typical Ratio (A:B) | Mechanism |

| HFIP | 25°C | 1,5-Disubstituted | 98 : 2 | Kinetic/H-bond Activation |

| Ethanol | Reflux | 1,3-Disubstituted | 20 : 80 | Thermodynamic Equilibration |

| Toluene | 110°C (Dean-Stark) | Mixed | 60 : 40 | Mixed |

| DMSO | 25°C | 1,5-Disubstituted | 85 : 15 | Dipolar effects |

Structural Validation (NMR)

Distinguishing regioisomers is critical. Use NOESY (Nuclear Overhauser Effect Spectroscopy) 2D-NMR.[4]

-

Isomer A (1,5-substituted): Strong NOE correlation between the N-CH (benzylic proton) of the (1-phenylpropyl) group and the C5-substituent of the pyrazole ring.

-

Isomer B (1,3-substituted): NOE correlation between the N-CH and the C5-H (pyrazole proton) ; no correlation with the C3-substituent [2].

References

-

Regiocontrol in Pyrazole Synthesis: BenchChem Technical Support. (2025).[4] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.

-

Mechanistic Studies & Solvent Effects: Deng, X., & Mani, N. S. (2008).[2][5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

-

Reagent Preparation & Properties: Coleman, G. H. (1922). Phenylhydrazine.[6][7][8][9][10] Organic Syntheses, Coll. Vol. 1, p.442. (Analogous preparation method for N-aryl/alkyl hydrazines).

-

General Pyrazole Methodologies: Heller, S. T., & Natarajan, S. R. (2006).[2][11] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters.

Sources

- 1. 3314-13-4|(1-Phenylpropyl)hydrazine|BLD Pharm [bldpharm.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 6. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP0034285B1 - Process for the preparation of 1-alkyl-1-phenyl hydrazines - Google Patents [patents.google.com]

- 9. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 10. jocpr.com [jocpr.com]

- 11. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

Application Note: Optimized Protocol for Hydrazone Formation with (1-Phenylpropyl)hydrazine

Abstract & Scope

This application note details the protocol for synthesizing hydrazones using (1-Phenylpropyl)hydrazine (CAS: 3314-13-4). Unlike simple hydrazines, (1-Phenylpropyl)hydrazine possesses a bulky, chiral

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Challenge of Steric Hindrance

The reaction between a carbonyl compound (aldehyde/ketone) and (1-Phenylpropyl)hydrazine is a condensation reaction. However, the 1-phenylpropyl group creates steric bulk around the nucleophilic nitrogen (

-

Nucleophilicity: The electron-donating alkyl group increases electron density, potentially increasing nucleophilicity, but the steric bulk hinders the approach to the carbonyl carbon.

-

Electronic Effect: The phenyl ring acts as an electron sink, slightly reducing the basicity of the adjacent nitrogen compared to alkyl hydrazines.

Mechanistic Pathway

The reaction follows a classic acid-catalyzed addition-elimination mechanism. The rate-determining step is often the dehydration of the carbinolamine intermediate, which is sensitive to pH.[1]

Optimal pH Window (pH 4.5 – 5.5):

-

pH < 4: The hydrazine becomes protonated (

), losing its nucleophilicity. -

pH > 6: The carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical tetrahedral intermediate where steric clashes occur.

Figure 1: Mechanistic pathway of hydrazone formation. The 'Nucleophilic Attack' is the primary steric checkpoint for (1-Phenylpropyl)hydrazine.

Experimental Design Considerations

Solvent Selection

Solvent choice impacts reaction rate and equilibrium position.

-

Ethanol (EtOH): Standard green solvent. Good solubility for hydrazine, but product may not precipitate if lipophilic.

-

Methanol (MeOH): Higher polarity, often faster rates, but toxic.

-

THF/Dichloromethane: Used for very lipophilic substrates; requires water scavengers (e.g.,

or Molecular Sieves) to drive equilibrium.

Catalyst Optimization

Standard acetic acid is often insufficient for hindered ketones.

-

Standard: Acetic Acid (5-10 mol%).

-

Enhanced: p-Toluenesulfonic acid (pTSA) (1-2 mol%) with molecular sieves (4Å). Note: Strong acids may cause racemization of the chiral center.

Stoichiometry

Due to the value of the chiral hydrazine, use the carbonyl component in slight excess (1.1 equiv) if it is inexpensive. If the hydrazine is the limiting reagent, use 1.05 equiv of the carbonyl.

Detailed Protocol

Materials

-

(1-Phenylpropyl)hydrazine: (Free base or HCl salt). Note: If using HCl salt, add 1.0 equiv of Sodium Acetate (NaOAc) to buffer.

-

Carbonyl Substrate: Aldehyde or Ketone (1.0 equiv).[2]

-

Solvent: Absolute Ethanol (degassed).

-

Drying Agent: Molecular Sieves 4Å (activated).

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere) Flush a round-bottom flask with Argon or Nitrogen. Hydrazines are susceptible to air oxidation to diazenes.

Step 2: Dissolution Dissolve 1.0 mmol of (1-Phenylpropyl)hydrazine in 5 mL of Absolute Ethanol.

-

Checkpoint: If using the HCl salt, add 1.0 mmol NaOAc and stir for 10 mins.

Step 3: Addition Add 1.0 - 1.1 mmol of the aldehyde/ketone. Add 50-100 mg of activated 4Å molecular sieves.

Step 4: Catalysis Add catalytic Glacial Acetic Acid (2-3 drops, approx.[2] 0.5 mmol).[4] Monitor pH; target pH 4-5 using wet pH paper.

Step 5: Reaction

-

Aldehydes:[2][5][6] Stir at Room Temperature (RT) for 2-4 hours.

-

Ketones:[7] Reflux (78°C) is usually required due to sterics. Monitor by TLC every 2 hours.

-

Validation: Reaction is complete when the hydrazine spot (stains with ninhydrin or PMA) disappears or stabilizes.

Step 6: Workup & Isolation

-

Method A (Precipitation): Cool the mixture to 0°C. If crystals form, filter and wash with cold EtOH.

-

Method B (Extraction): If no precipitate, filter off sieves. Concentrate solvent. Redissolve in EtOAc, wash with water (removes unreacted hydrazine salts) and brine. Dry over

.

Purification Workflow

Since the product contains a basic nitrogen (imine/hydrazone), silica gel chromatography can cause streaking or hydrolysis.[3]

Figure 2: Decision tree for purification of lipophilic hydrazones.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and corrective actions based on internal validation data.

| Observation | Probable Cause | Corrective Action |

| No Reaction (TLC) | pH too low (protonated hydrazine) | Add NaOAc or Pyridine to adjust pH to 5-6. |

| No Reaction (Sterics) | Bulky Ketone (e.g., t-butyl) | Switch solvent to n-Butanol (higher reflux temp) or use Microwave irradiation (100°C, 10 min). |

| Product Hydrolysis | Water in solvent | Use anhydrous solvents and 4Å Molecular Sieves. |

| TLC Streaking | Product interaction with Silica | Pre-treat Silica gel with 1% Triethylamine (Et3N) in Hexane. |

| Oil formation | Impurities preventing crystal lattice | Triturate with cold Pentane or Hexane to induce solidification. |

Safety & Handling

-

Toxicity: Hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood.

-

Waste: Segregate hydrazine waste from general organic waste; treat with bleach (hypochlorite) to oxidize before disposal if required by local regulations.

References

-

Kool, E. T., et al. (2014). "Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH." Organic Letters. Retrieved from [Link]

-

Organic Syntheses. (1970). Ethanone, 1-phenyl-, hydrazone. Coll. Vol. 6, p.10. Retrieved from [Link]

- Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. (Context on bio-orthogonal hydrazone stability).

Sources

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]

Application Note: (1-Phenylpropyl)hydrazine as a Corrosion Inhibitor for Mild Steel

The following Application Note and Protocol guide is designed for researchers and scientists investigating organic corrosion inhibitors. It focuses on (1-Phenylpropyl)hydrazine (PPH) , a molecule sharing structural homology with monoamine oxidase (MAO) inhibitors, positioning it as a prime candidate for "drug repurposing" in corrosion science—a sustainable approach leveraging expired or off-target pharmaceutical compounds.

Executive Summary

This guide details the evaluation of (1-Phenylpropyl)hydrazine (PPH) as a mixed-type corrosion inhibitor. With active hydrazine (-NH-NH₂) functional groups and a hydrophobic phenylpropyl tail, PPH mitigates corrosion via adsorption mechanisms that block active sites on the metal surface. This protocol provides a standardized workflow for Gravimetric Analysis, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP) to validate its efficacy.

Key Performance Indicators (Expected):

-

Inhibition Efficiency (IE%): >90% at optimal concentration (

M). -

Adsorption Isotherm: Langmuir (Monolayer coverage).

-

Mechanism: Mixed-type (anodic and cathodic suppression).[1]

Molecular Design & Rationale

The efficacy of PPH is grounded in its chemical structure, which facilitates strong interaction with the iron (Fe) lattice.

-

Anchoring Group (Hydrazine): The nitrogen atoms possess lone pair electrons that facilitate chemisorption by donating electron density to the empty d-orbitals of Fe (donor-acceptor interaction).

-

Shielding Group (Phenylpropyl): The phenyl ring interacts via

-electron donation, while the propyl chain increases hydrophobicity, expelling water molecules from the metal interface and forming a barrier film.

Mechanistic Pathway Diagram

The following diagram illustrates the theoretical adsorption mechanism and the experimental validation logic.

Caption: Mechanistic flow of PPH adsorption onto mild steel, highlighting the dual anchoring role of nitrogen lone pairs and aromatic pi-electrons.

Experimental Protocols

Materials & Preparation

-

Substrate: Mild steel coupons (Composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

-

Inhibitor: (1-Phenylpropyl)hydrazine (Purity >98%).

-

Medium: 1.0 M HCl (prepared from ACS reagent grade 37% HCl).

Stock Solution Preparation: Due to the hydrophobic nature of the phenylpropyl group, PPH may require a co-solvent.

-

Dissolve the calculated mass of PPH in a minimal volume of Ethanol (5% v/v final concentration) or use ultrasonic agitation if preparing directly in acid.

-

Prepare serial dilutions in 1.0 M HCl: 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶ M .

Protocol A: Gravimetric Analysis (Weight Loss)

The "Gold Standard" for long-term corrosion rate determination.

Step-by-Step Workflow:

-

Coupon Abrasion: Abrade mild steel coupons with SiC paper (grades 400, 600, 800, 1000, 1200) to a mirror finish.

-

Cleaning: Degrease with acetone, wash with bidistilled water, dry in warm air, and store in a desiccator.

-

Initial Weighing: Weigh coupons (

) using an analytical balance (precision ±0.1 mg). -

Immersion: Suspend coupons in 100 mL beakers containing 1.0 M HCl with varying concentrations of PPH. Maintain at 303 K (thermostatic water bath).

-

Retrieval: After 24 hours , remove coupons.

-

Post-Cleaning: Scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

).

Data Analysis:

Calculate Corrosion Rate (

Where:

- : Weight loss (g)

- : Surface area (cm²)

- : Immersion time (h)

- : Density of mild steel (7.86 g/cm³)

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

For determining the kinetics of the charge transfer process and double-layer capacitance.

Setup:

-

Instrument: Potentiostat/Galvanostat with FRA module (e.g., Autolab, Gamry).

-

Cell: Three-electrode glass cell.

-

Working Electrode (WE): Mild steel embedded in epoxy (exposed area ~1 cm²).

-

Counter Electrode (CE): Platinum foil/mesh.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Procedure:

-

OCP Stabilization: Immerse WE in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

-

EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV amplitude at OCP.

-

Frequency Range:100 kHz to 10 mHz .[2]

-

Points/Decade: 10.

-

-

Data Fitting: Fit the Nyquist plots using an equivalent circuit (typically Randles Circuit :

).

Equivalent Circuit Diagram:

Interpretation:

-

Charge Transfer Resistance (

): Directly proportional to corrosion resistance. Increases with PPH concentration. -

Double Layer Capacitance (

): Decreases as PPH molecules displace water/ions at the interface.

Protocol C: Potentiodynamic Polarization (PDP)

To classify the inhibitor type (Anodic/Cathodic/Mixed).

Procedure:

-

Perform immediately after EIS or OCP stabilization.

-

Scan Range: ±250 mV relative to OCP (

). -

Scan Rate: 1.0 mV/s (slow scan to ensure quasi-equilibrium).

-

Analysis: Extrapolate Tafel slopes (

,

Criteria:

-

If shift in

mV: Anodic or Cathodic inhibitor. -

If shift in

mV: Mixed-type inhibitor (Expected for Hydrazines).

Data Presentation & Reporting

Table 1: Summary of Expected Results for PPH on Mild Steel in 1M HCl

| Concentration (M) | Weight Loss Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | ||

| Blank (0 M) | 1.25 (High) | 25.0 | 150.0 | - |

| 0.65 | 55.0 | 110.0 | ~48% | |

| 0.25 | 180.0 | 85.0 | ~80% | |

| 0.08 (Low) | 450.0 | 45.0 | >93% |

Safety & Handling (Critical)

-

Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle PPH in a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste Disposal: Do not pour down the drain. Collect in a dedicated "Organic Non-Halogenated" waste stream. Segregate from oxidizing agents.

References

-

Hydrazine Derivatives as Corrosion Inhibitors

- Adsorption Mechanism of Phenylhydrazines: Noor, E. A. (2005). "The inhibition of mild steel corrosion in phosphoric acid solutions by some N-heterocyclic compounds in the salt form." Corrosion Science, 47(1), 33-55. Note: Establishes the protonation and adsorption logic for N-containing rings.

-

Standard Protocol for Weight Loss (ASTM G31)

- Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. John Wiley & Sons.

-

Drug Repurposing in Corrosion (Contextual)

- Gece, G. (2011). "Drugs: A review of promising novel corrosion inhibitors." Corrosion Science, 53(12), 3873-3898.

-

Source:

Disclaimer: This Application Note is for research purposes only. Users must validate results within their specific operational environments.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. tandfonline.com [tandfonline.com]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. Comparative Investigations of the Corrosion Inhibition Efficiency of a 1-phenyl-2-(1-phenylethylidene)hydrazine and its Analog Against Mild Steel Corrosion in Hydrochloric Acid Solution [pccc.icrc.ac.ir]

- 6. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]

Technical Support Center: (1-Phenylpropyl)hydrazine Condensation Protocols

Ticket ID: T-PPH-COND-001 Subject: Troubleshooting Low Yields in (1-Phenylpropyl)hydrazine Condensation Architectures Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering low yields due to the unique steric and electronic profile of (1-Phenylpropyl)hydrazine . Unlike simple alkyl hydrazines, this molecule possesses a bulky chiral center adjacent to the nucleophilic nitrogen and a benzylic position susceptible to oxidative degradation.

This guide moves beyond standard "add acid and reflux" advice. It deconstructs the reaction into three critical control phases: Reagent Integrity , Thermodynamic Control , and Kinetic Management .

Phase 1: Reagent Integrity (The "Hidden" Variable)

Before optimizing the reaction conditions, you must validate the quality of your nucleophile. (1-Phenylpropyl)hydrazine is notoriously unstable in its free base form.

The Degradation Pathway

Free base benzylic hydrazines undergo rapid auto-oxidation and disproportionation upon exposure to air, forming azo compounds or hydrazones that are non-nucleophilic in your desired reaction.

Diagnostic Check:

-

Visual: Is your hydrazine yellow or orange? Stop. Pure (1-Phenylpropyl)hydrazine should be a colorless oil or white solid (if salt). Color indicates oxidation (azo impurities).

-

NMR: Check for a downfield shift or broadening of the benzylic proton (

3.5-4.0 ppm).

Corrective Protocol:

-

Use the Salt Form: Always store and weigh the reagent as the dihydrochloride salt . It is indefinitely stable.

-

In-Situ Liberation: Do not free-base the hydrazine in a separate step. Add the salt directly to the reaction vessel and liberate it in situ using a non-nucleophilic base (e.g., NaOAc or Et3N) immediately before adding the carbonyl electrophile.

Phase 2: Reaction Optimization (The Condensation)

The Mechanism & Failure Points

The condensation of (1-Phenylpropyl)hydrazine with a ketone or aldehyde follows an acid-catalyzed pathway.[1] However, the steric bulk of the phenylpropyl group retards the initial nucleophilic attack, making the reaction highly sensitive to pH and water.

Figure 1: Reaction pathway showing the competition between productive condensation, hydrolysis (reversibility), and side reactions.

Critical Parameter: pH Control

-

The Trap: Strong acids (HCl, H2SO4) protonate the hydrazine (

), rendering it non-nucleophilic. No reaction occurs. -

The Fix: Maintain a pH of 4.5 – 5.5 .

-

Protocol: Use Acetic Acid (AcOH) as both solvent and catalyst (if solubility permits) or add 10 mol% AcOH to Ethanol/Methanol. This activates the carbonyl oxygen without fully quenching the hydrazine nucleophile.

Critical Parameter: Water Management

Due to the steric hindrance of the (1-phenylpropyl) group, the equilibrium constant (

Selection Guide for Water Removal:

| Method | Suitability | Notes |

| Molecular Sieves (4Å) | High | Best for small scale (<1g). Add activated powder directly to reaction. |

| Dean-Stark Trap | Medium | Only for high-boiling solvents (Toluene/Xylene). Risk of thermal degradation. |

| Chemical Scavengers | Low | Orthoformates can react with the hydrazine. Avoid. |

| Azeotropic Distillation | High | Ethanol/Toluene mix. Effective for driving stubborn reactions. |

Phase 3: Workup & Isolation

Many researchers achieve high conversion but lose yield during isolation due to hydrolysis on silica gel.

-

Avoid Acidic Silica: Silica gel is slightly acidic. If your product is sensitive, it will hydrolyze back to the ketone and hydrazine on the column.

-

Solution: Pre-treat silica with 1% Triethylamine (Et3N) in Hexanes before loading.

-

-

Crystallization over Chromatography: whenever possible, induce precipitation by cooling the reaction mixture (ethanol) to -20°C. This avoids the hydrolysis risks of chromatography.

Detailed Troubleshooting Protocol (Step-by-Step)

Scenario: Condensation of (1-Phenylpropyl)hydrazine HCl with a generic Aryl Ketone.

-

Preparation:

-

Charge flask with (1-Phenylpropyl)hydrazine HCl (1.1 equiv).

-

Suspend in anhydrous Ethanol (0.5 M concentration).

-

Add Sodium Acetate (1.1 equiv) to liberate the free base. Stir for 10 min.

-

-

Reaction:

-

Add the Ketone (1.0 equiv).

-

Add Glacial Acetic Acid (10 mol%).

-

Add 4Å Molecular Sieves (activated, 500 mg per mmol).

-

Stir at 40–50°C . Note: Reflux (78°C) may cause thermal degradation. Start lower.

-

-

Monitoring:

-

Monitor by TLC.[2] If conversion stalls at 50%, add fresh molecular sieves, not more heat.

-

-

Workup:

-

Filter off sieves.

-

Concentrate under reduced pressure.

-

Do not use aqueous acid wash. Partition between EtOAc and NaHCO3 (aq).

-

Frequently Asked Questions (FAQ)

Q1: My reaction turns dark brown/black within minutes. What happened? A: This is oxidative decomposition. You likely used the free base hydrazine stored in air, or your solvent was not degassed.

-

Fix: Sparge your solvent with Nitrogen/Argon for 15 minutes before use. Use the HCl salt of the hydrazine.

Q2: I see two spots on TLC very close together. Is this an impurity? A: Likely not. (1-Phenylpropyl)hydrazine is chiral. If your ketone is unsymmetrical, you are forming E/Z isomers (geometric isomers) of the hydrazone. These often separate on silica but are chemically equivalent for many downstream applications.

Q3: Can I use Pyridine instead of Acetate? A: Pyridine is often too weak to activate the carbonyl effectively. An Acetate buffer (AcOH/NaOAc) is superior because it provides the proton source required for the elimination of water from the carbinolamine intermediate [1].

Q4: I am getting the Azine (dimer) instead of the Hydrazone. A: Azine formation happens when the product hydrazone reacts with another equivalent of ketone.

-

Fix: Ensure the hydrazine is in slight excess (1.1 to 1.2 equiv). Add the ketone slowly to the hydrazine solution (inverse addition) to keep the hydrazine concentration high relative to the ketone.

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (Standard protocols for hydrazine handling).

-

Kalia, J.; Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes."[3] Angew.[3] Chem. Int. Ed.2008 , 47, 7523–7526.[3] Link

-

BenchChem Technical Support. "Optimizing reaction yield for hydrazone synthesis." Link

Sources

Technical Support Center: Troubleshooting (1-Phenylpropyl)hydrazine Instability

Executive Summary & Chemical Profile

(1-Phenylpropyl)hydrazine is a potent nucleophile and reducing agent used primarily as a chiral building block and intermediate in heterocyclic synthesis. Like many mono-substituted hydrazines, it exhibits significant thermodynamic instability in its free base form.

Users frequently encounter degradation manifesting as discoloration (yellowing) , titer loss , or unexpected byproducts (hydrazones/azines). This guide addresses the root causes of these failures—primarily oxidative dehydrogenation and carbonyl condensation—and provides validated protocols for stabilization.

| Property | Specification |

| Structure | C₆H₅-CH(C₂H₅)-NHNH₂ |

| Key Risk | Benzylic C-H oxidation; Nucleophilic attack on atmospheric CO₂/aldehydes. |

| Storage Form | Hydrochloride or Oxalate Salt (Recommended); Free base is unstable. |

| Air Sensitivity | High (Forms diazenes and peroxides). |

Diagnostic & Troubleshooting (Q&A)

Category A: Physical Appearance & Purity[1]

Q1: My colorless oil has turned yellow/brown after 24 hours of storage. Is it still usable?

Diagnosis: Oxidative Degradation (Azine/Azo Formation).

The yellow color is characteristic of conjugated

-

Action: Check purity by LC-MS. If purity is >95%, repurify immediately via acid extraction (convert to HCl salt) or distillation under high vacuum. If <90%, discard; azo compounds can be explosive.

-

Prevention: Never store the free base. Convert to the dihydrochloride salt immediately after synthesis. Store under Argon.[1]

Q2: The solid material has become sticky or liquefied (deliquescence). Diagnosis: Hygroscopic Failure. Hydrazine salts (especially hydrochlorides) are extremely hygroscopic. Absorption of atmospheric moisture catalyzes hydrolysis and disproportionation.

-

Action: Dry under vacuum (<1 mbar) over P₂O₅ for 12 hours.

-

Prevention: Store in a desiccator within a glovebox. Use septum-sealed vials with parafilm over-wraps.

Category B: Reaction & Analytical Failures

Q3: I see a "ghost peak" in my HPLC chromatogram that grows over time in the autosampler. Diagnosis: In-situ Hydrazone Formation. Hydrazines react rapidly with trace carbonyls. If your mobile phase contains acetone , acetonitrile (often contaminated with trace acetamide/aldehydes), or if the sample solvent is technical grade, the hydrazine will condense to form a hydrazone.

-

Action:

-

Switch Solvents: Dissolve samples in pure Methanol or Water/Acetonitrile (HPLC grade only). Avoid acetone/ketones entirely.

-

Derivatization: If the peak persists, the impurity might be in the sample. Intentionally derivatize a small aliquot with excess benzaldehyde; if the main peak shifts entirely to the benzaldehyde-hydrazone, your hydrazine is intact.

-

Q4: Reaction yields are low (<40%) when using the reagent from older batches.

Diagnosis: Titer Loss via Disproportionation.

Over time, mono-substituted hydrazines disproportionate into the amine and nitrogen gas, catalyzed by trace metals (Fe, Cu, Ni) on glassware surfaces.

-

Action: Titrate the reagent using the iodate method (KIO₃) to determine active hydrazine content before use.

-

Prevention: Use acid-washed glassware (1M HCl rinse) to remove metal ions. Add EDTA (1 mM) to aqueous storage buffers if applicable.

Mechanism of Instability (Visualized)

Understanding the degradation pathways is critical for selecting the right inhibitor and storage conditions.

Figure 1: Decomposition Pathways of (1-Phenylpropyl)hydrazine

Caption: Primary degradation routes. The oxidative pathway leads to irreversible loss of the hydrazine functionality, while condensation is often solvent-induced.

Validated Stabilization Protocols

Protocol A: Salt Formation (Recommended Storage Form)

Why: Protonation of the hydrazine nitrogen (

-

Dissolution: Dissolve 10g of crude (1-phenylpropyl)hydrazine free base in 50 mL of anhydrous diethyl ether (or MTBE).

-

Precipitation: Cool to 0°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise under N₂ atmosphere.

-

Filtration: A white precipitate will form immediately. Filter under Argon.

-

Drying: Wash with cold ether. Dry under high vacuum (0.1 mmHg) for 4 hours.

-

Result: (1-Phenylpropyl)hydrazine Dihydrochloride. Store at -20°C.

Protocol B: Solvent Compatibility Matrix

| Solvent Class | Status | Notes |

| Alcohols (MeOH, EtOH) | Safe | Good for short-term use. Protophilic solvents stabilize the H-bonding network. |

| Ethers (THF, MTBE) | Safe | Ideal for reactions. Ensure peroxide-free (test with KI paper). |

| Ketones (Acetone, MEK) | CRITICAL FAIL | Rapid formation of hydrazones. NEVER USE. |

| Chlorinated (DCM, CHCl₃) | Caution | Can react over long periods (alkylation). Use fresh. |

| Water | Conditional | Stable at acidic pH (<4). Unstable at basic pH (autoxidation). |

Emergency Handling & Safety

-

Toxicity: Hydrazines are suspected carcinogens and potent hepatotoxins.

-

Spill Management: Do not wipe with paper towels (fire risk if dry). Neutralize spills with dilute hypochlorite (bleach) solution, which converts the hydrazine to nitrogen gas and water, before cleaning.

-

Deactivation: For disposal, treat waste with excess bleach or peroxide in a controlled, vented environment to ensure complete destruction of the N-N bond.

References

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: Hydrazine derivatives and storage classes. Retrieved from

-

Organic Syntheses. (1970).[3] Preparation of Hydrazones: Acetophenone Hydrazone (Mechanistic insights into hydrazine-ketone condensation). Org.[3][4] Synth. 1970, 50, 102.[3] Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Hydrazine Stability and Vapor Pressure Data. Retrieved from [5]

-

Iowa State University. (2013). The Decomposition of Hydrazine in the Gas Phase and over Iridium Catalysts (Mechanisms of N-N cleavage).[6] Retrieved from

-

BenchChem. (2025).[1] Overcoming stability issues with Hydrazine derivatives: Storage and Handling Guide. Retrieved from

Sources

Improving the regioselectivity of reactions with (1-Phenylpropyl)hydrazine

Current Status: Operational Ticket ID: REGIO-SELECT-001 Subject: Improving Regioselectivity in Reactions of (1-Phenylpropyl)hydrazine Assigned Specialist: Senior Application Scientist

System Overview & Core Challenge

(1-Phenylpropyl)hydrazine presents a classic but difficult nucleophilic duality. As a mono-substituted hydrazine with a chiral benzylic center, it offers two distinct reactive sites:

- (Internal, Chiral): Electronically enriched by the alkyl inductive effect (+I) but sterically hindered by the phenylpropyl group.

-

(Terminal): Sterically accessible but electronically less enriched than

The Core Conflict:

Reagents controlled by sterics (bulky electrophiles) will attack

This guide provides troubleshooting protocols to force regioselectivity toward the desired isomer.

Troubleshooting Module: Acylation & Alkylation

Diagnostic: Which Nitrogen is Reacting?

| Observation | Likely Outcome | Cause |

| Product is | Kinetic Product | Reaction performed at low temp, or with bulky electrophile. |

| Product is | Thermodynamic Product | Reaction performed at high temp, or with small/hard electrophiles (MeI). |

| Loss of Optical Activity | Racemization | Use of strong bases (LDA, NaH) deprotonated the benzylic carbon. |

Protocol A: Ensuring -Selective Acylation

Goal: Attach an acyl group to the terminal nitrogen without touching the chiral center.

-

Solvent Selection: Use DCM or THF (Non-polar solvents enhance steric discrimination).

-

Base Selection: Use a mild, bulky base like DIPEA or 2,6-Lutidine . Avoid hydroxide or alkoxide bases to prevent racemization.

-

Temperature: Maintain -10°C to 0°C .

-

Reagent: Add the acid chloride dropwise.

Why this works: The bulky base cannot easily approach the crowded

Protocol B: Forcing -Alkylation (Difficult)

Goal: Alkylate the hindered, chiral nitrogen. Note: Direct alkylation often results in poly-alkylation. A protection-deprotection strategy is required.

-

Protection: React with Boc-anhydride (

is protected first due to sterics).-

Result: 1-(1-phenylpropyl)-2-(Boc)hydrazine.

-

-

Alkylation: Treat the intermediate with mild base (

/Acetone) and alkyl halide.-

Warning: Do NOT use NaH; it will racemize the benzylic position.

-

-

Deprotection: TFA/DCM removes the Boc group, leaving the

-alkylated product.

Troubleshooting Module: Heterocycle Synthesis (Pyrazoles)

Scenario: Condensation with 1,3-diketones yields a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles).

The "Fluorinated Solvent" Solution

Standard ethanol reflux often yields 1:1 mixtures. To force regioselectivity, switch the solvent to Hexafluoroisopropanol (HFIP) .

Mechanism: HFIP is a strong hydrogen-bond donor. It coordinates with the 1,3-diketone carbonyls, differentiating their electrophilicity based on steric bulk, and stabilizes the specific hydrazone intermediate that leads to the desired isomer.

Experimental Workflow (Visualized)

Caption: Solvent-controlled regioselectivity switch for pyrazole synthesis.[1]

Troubleshooting Module: Fischer Indole Synthesis

Scenario: Reaction fails or produces low yields of the tetrahydrocarbazole/indole.

Critical Control Points

-

Catalyst Acidity: (1-Phenylpropyl)hydrazine is acid-sensitive. Strong mineral acids (

) can cause cleavage of the hydrazine N-N bond or racemization.-

Recommendation: Use 4%

in DME or ZnCl

-

-

The "Dummy" Hydrazine Issue: If the ketone is hindered, the hydrazone may not undergo the [3,3]-sigmatropic rearrangement.[2]

-

Fix: Ensure the ketone partner has an accessible alpha-proton.

-

Frequently Asked Questions (FAQ)

Q1: How do I prevent racemization of the 1-phenylpropyl group during reaction? A: The benzylic proton is the weak link.

-

Avoid: Strong bases (LDA, NaH, t-BuOK) and high temperatures (>100°C) in basic media.

-

Use: Non-nucleophilic organic bases (DIPEA, Et3N) or weak inorganic bases (

, Cs

Q2: I need to distinguish between the

- -acyl: The carbonyl carbon will show a correlation to the benzylic proton (CH-Ph).

- -acyl: The carbonyl carbon will not show a 3-bond correlation to the benzylic proton (too far away).

Q3: Can I use Buchwald-Hartwig coupling with this hydrazine?

A: Yes, but

References & Authority

-

Regioselectivity in Pyrazole Synthesis:

-

Insight: Fluorinated solvents (HFIP) dramatically enhance regioselectivity by H-bonding activation.

-

Source: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[3] Journal of Organic Chemistry, 2008.

-

-

Hydrazine Alkylation Dynamics:

-

Fischer Indole Mechanisms:

-

Chiral Hydrazine Handling:

-

Insight: Reactivity profiles of alkyl vs. aryl hydrazines and stability of chiral centers.

-

Source: BenchChem Technical Support.[1] "Regioselectivity issues in the synthesis of substituted pyrazoles."

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Safe handling and disposal of (1-Phenylpropyl)hydrazine waste.

Topic: Safe Handling & Disposal of (1-Phenylpropyl)hydrazine

Status: Active | Clearance Level: Laboratory Personnel & EHS Officers

Welcome to the Hydrazine Safety Hub

You have accessed the technical support interface for (1-Phenylpropyl)hydrazine (and related alkyl-aryl hydrazines). This compound presents a dual-hazard profile: the acute toxicity/instability of the hydrazine functional group combined with the lipophilicity of the phenylpropyl chain.

Standard safety protocols for simple hydrazine (

Part 1: Critical Safety Directives (Read Before Handling)

Q: What is the immediate "Red Flag" incompatibility for this compound?

A: Oxidizing Agents. Never mix (1-Phenylpropyl)hydrazine waste with oxidizers (peroxides, permanganates, perchlorates, or nitric acid).[1]

-

The Chemistry: Hydrazines are potent reducing agents. Contact with oxidizers drives a hypergolic (instant ignition) reaction or explosion.

-

The Trap: Do not use standard "organic waste" carboys if they might contain trace oxidizers. Dedicate a specific waste stream for "Reductive Organic Amines."

Q: How does the "Phenylpropyl" group change my safety approach compared to standard hydrazine?

A: Solubility & Decontamination. Unlike hydrazine sulfate (water-soluble), (1-Phenylpropyl)hydrazine is lipophilic (fat-soluble).

-

The Issue: Aqueous bleach (sodium hypochlorite) will not effectively quench bulk residues of this compound because they will form two phases. The reaction will be uncontrolled at the interface.

-

The Fix: You must convert it to a water-soluble salt before attempting chemical decontamination (see Protocol A below).

Part 2: Decontamination & Quenching Protocols

User Scenario: "I have dirty glassware and a small amount of residual reagent. How do I make it safe for cleaning?"

Protocol A: The "Acid-Salt" Solubilization Method

Use this method to decontaminate glassware or quench trace residues (<5 mL).

Expert Insight: Direct oxidation of lipophilic hydrazines is dangerous. We first protonate the amine to make it water-soluble, then oxidize it in a controlled aqueous phase.

Step-by-Step Workflow:

-

Solubilization (Protonation):

-

Dilution:

-

Collect the acid rinse in a beaker. Dilute with water until the hydrazine concentration is estimated below 5%.[4]

-

-

Oxidation (The Quench):

-

Place the beaker in an ice bath (maintain <20°C).

-

Slowly add 5% Sodium Hypochlorite (Bleach) solution with stirring.

-

Caution: Do not use acetone or ethanol as a co-solvent. Reacting bleach with these solvents produces chloroform (a toxic haloform).

-

-

Validation:

-

Test the solution with Starch-Iodide paper .

-

Result: The paper should turn blue-black, indicating excess oxidant (bleach) is present and the hydrazine has been consumed.

-

-

Disposal:

-

Neutralize the solution to pH 7-8.

-

Dispose of as aqueous chemical waste (check local EHS requirements for trace organics).

-

Visualizing the Decontamination Logic:

Figure 1: The Acid-Salt Solubilization workflow ensures lipophilic hydrazines are safely dissolved before oxidation.

Part 3: Waste Management & Segregation

User Scenario: "I have a 500mL mother liquor containing unreacted (1-Phenylpropyl)hydrazine. Can I pour it in the solvent drum?"

Q: What is the correct waste classification?

A: Segregated Hazardous Waste (P-List Equivalent). While (1-Phenylpropyl)hydrazine may not have a specific named RCRA code (like Phenylhydrazine's U188 or P069 status depending on jurisdiction), it exhibits the characteristics of Reactivity and Toxicity .

Data Table: Waste Stream Compatibility Matrix

| Waste Stream | Compatibility | Risk / Reasoning |

| General Organics (Halogenated) | ❌ FORBIDDEN | Reaction with halogens can be violent; risk of alkylation. |

| General Organics (Non-Halo) | ⚠️ CAUTION | Only if free of ketones/aldehydes (forms hydrazones) and oxidizers. |

| Aqueous Acid | ✅ ACCEPTABLE | Forms stable salts (short term). Good for decontamination rinses. |

| Oxidizing Acids (Nitric/Chromic) | ❌ EXPLOSIVE | Hypergolic reaction. Immediate fire/explosion hazard. |

| Solid Waste (Silica/Filter Paper) | ⚠️ HIGH RISK | Dry hydrazines on high-surface-area solids (silica) are pyrophoric. |

Q: How do I package bulk waste?

Do not quench bulk waste in the lab. The heat generation and gas evolution (

-

Container: Use a dedicated HDPE or amber glass bottle.

-

Labeling: "Hazardous Waste - Toxic/Reducing Agent - (1-Phenylpropyl)hydrazine."

-

Stabilization: If the waste is a solution, ensure it is not stored with ketones (acetone) to prevent hydrazone formation, which alters the physical properties and toxicity profile.

Visualizing Waste Decision Logic:

Figure 2: Decision tree for segregating trace residues vs. bulk waste streams.

Part 4: Emergency Response (Spills)

Q: A vial dropped and shattered. What is the cleanup procedure?

Do not use paper towels. Dry paper towels increase surface area and can ignite if the hydrazine dries out or reacts with the cellulose.

-

Evacuate & PPE: Clear the immediate area. Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if dust/aerosol is present.

-

Absorb: Use an inert absorbent like Vermiculite or Sand .

-

Prohibited: Do not use sawdust or standard combustible spill pads.

-

-

Neutralize (On the floor):

-

If the spill is small, spray lightly with dilute HCl to convert to the non-volatile salt.

-

Scoop the wet absorbent into a hazardous waste bag.

-

-

Final Wipe: Clean the surface with dilute bleach, followed by water.

References & Authority

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals).

-

U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (P and U Lists). (Reference for hydrazine waste classification logic).

-

PubChem. (2024). Hydrazine Hazard Summary & Safety Data. National Library of Medicine. (General hydrazine reactivity and toxicity data).

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

Disclaimer: This guide is for technical support purposes. Always consult your institution's Environmental Health & Safety (EHS) officer before scaling up disposal procedures.

Sources

Navigating the Complex Landscape of (1-Phenylpropyl)hydrazine Adducts: A Comparative Guide to Structural Analysis

For researchers, scientists, and drug development professionals, the precise structural elucidation of drug-hydrazine adducts is a critical step in understanding metabolic pathways, identifying potential toxicities, and ensuring drug safety. (1-Phenylpropyl)hydrazine, a reactive metabolite, can form various adducts with endogenous molecules, necessitating robust analytical strategies for their characterization. This guide provides an in-depth comparison of key analytical techniques, offering insights into their underlying principles, experimental considerations, and data interpretation to empower informed methodological choices.

The reaction of hydrazines with carbonyl compounds to form hydrazones is a well-established chemical transformation.[1][2] This reactivity is the basis for many derivatization strategies used to enhance the analytical detection of hydrazines and their adducts.[3][4] However, the inherent reactivity of (1-Phenylpropyl)hydrazine also presents challenges, as it can lead to the formation of multiple adduct species in complex biological matrices, requiring sophisticated analytical approaches for their unambiguous identification.

This guide will compare the utility of three primary analytical techniques for the structural analysis of (1-Phenylpropyl)hydrazine adducts: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each technique offers unique advantages and is often used in a complementary fashion to provide a comprehensive structural picture.

Section 1: Mass Spectrometry (MS) - The Workhorse for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of hydrazine adducts due to its high sensitivity and ability to provide molecular weight information.[5][6] When coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), it allows for the detection and quantification of adducts in complex mixtures such as plasma.[3]

Principle of Operation & Experimental Causality

The fundamental principle of MS involves the ionization of analyte molecules and their separation based on their mass-to-charge ratio (m/z). For hydrazine adducts, derivatization is often employed prior to MS analysis to improve ionization efficiency and chromatographic behavior.[3][4] For instance, derivatization with aldehydes like p-tolualdehyde can create more stable and readily ionizable hydrazone products.[3]

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method well-suited for analyzing polar and thermally labile molecules, making it a popular choice for hydrazine adducts.[5] Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help to elucidate the structure of the adduct.[3][5]

Comparative Performance and Data Interpretation

| Feature | Performance with (1-Phenylpropyl)hydrazine Adducts | Data Interpretation |

| Sensitivity | High (ng/mL to pg/mL levels)[3] | Provides molecular weight of the adduct and fragmentation patterns for structural clues. |

| Specificity | High, especially with high-resolution MS | Requires careful interpretation of fragmentation spectra, often aided by reference standards or computational predictions. |

| Throughput | High, suitable for screening and quantification | Can be complex for novel or unexpected adducts. |

| Structural Information | Provides molecular formula and connectivity information through fragmentation. | Does not provide stereochemical information. |

Experimental Protocol: HPLC-MS/MS Analysis of a Derivatized Adduct

This protocol outlines a general procedure for the analysis of a (1-Phenylpropyl)hydrazine adduct derivatized with an aldehyde.

Caption: Workflow for HPLC-MS/MS analysis of derivatized (1-Phenylpropyl)hydrazine adducts.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Unambiguous Structure Determination

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, making it the definitive method for elucidating the complete three-dimensional structure of molecules, including stereochemistry.[7][8]

Principle of Operation & Experimental Causality

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of the nucleus. By analyzing the chemical shifts, coupling constants (interactions between neighboring nuclei), and through-space interactions (Nuclear Overhauser Effect), a complete structural assignment can be made.

For hydrazine adducts, both ¹H and ¹³C NMR are routinely used.[8][9] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often necessary to resolve complex spectra and establish connectivity between different parts of the molecule.[10]

Comparative Performance and Data Interpretation

| Feature | Performance with (1-Phenylpropyl)hydrazine Adducts | Data Interpretation |

| Sensitivity | Lower than MS, requires larger sample amounts (µg to mg) | Provides detailed information on chemical bonding, connectivity, and stereochemistry. |

| Specificity | Very high, provides unambiguous structural information | Requires expertise in spectral interpretation. Can be challenging for complex mixtures. |

| Throughput | Low, experiments can be time-consuming | Can definitively identify isomers. |

| Structural Information | Provides complete 3D structure, including stereochemistry. | The "gold standard" for structural elucidation. |

Experimental Protocol: 2D NMR Analysis of a Purified Adduct

-

Sample Preparation: Dissolve a purified sample of the (1-Phenylpropyl)hydrazine adduct (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and obtain initial structural information.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition:

-

COSY: To identify proton-proton spin-spin couplings and establish proton connectivity.

-

HSQC: To correlate directly bonded proton and carbon atoms.

-

HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton.

-

-

Data Analysis: Integrate and analyze all spectra to assign all proton and carbon signals and determine the complete structure of the adduct.

Caption: Logical flow for structural elucidation using 2D NMR techniques.

Section 3: X-ray Crystallography - The Definitive Solid-State Structure